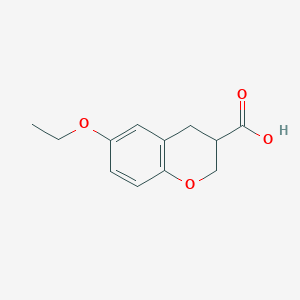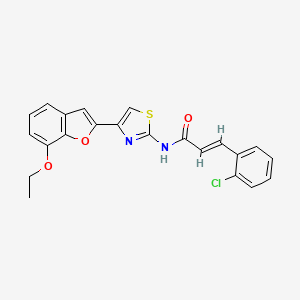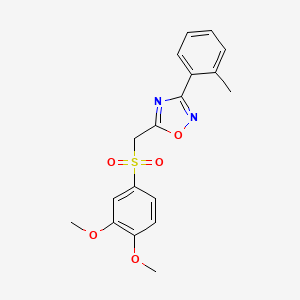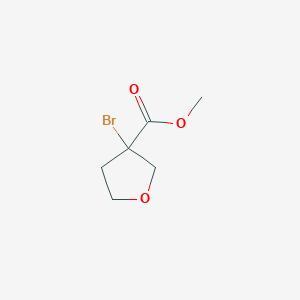
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, also known as DHPA, is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. DHPA is a derivative of isocoumarin, which is a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid may be able to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Another proposed mechanism involves the inhibition of the Akt signaling pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid may be able to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has also been found to exhibit anti-microbial activity against several different types of bacteria and fungi. This activity was attributed to the inhibition of bacterial and fungal cell wall synthesis.
実験室実験の利点と制限
One advantage of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its potent biological activity. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial effects, which makes it a valuable tool for studying these biological processes. However, one limitation of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its potential toxicity. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit cytotoxic effects against some normal cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. One area of research could focus on the development of novel synthetic methods for (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid that are more efficient and cost-effective. Another area of research could focus on the optimization of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid derivatives that exhibit improved biological activity and reduced toxicity. Additionally, research could focus on the development of new therapeutic applications for (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, such as the treatment of inflammatory disorders or cancer.
合成法
The synthesis of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid can be achieved through a multi-step process that involves the reaction of isocoumarin with a variety of reagents. One common method involves the use of a Grignard reagent, which is a type of organometallic compound that can react with carbonyl groups to form new carbon-carbon bonds. In this method, isocoumarin is first treated with a Grignard reagent, such as methylmagnesium bromide, to form a magnesium intermediate. This intermediate can then be reacted with an aldehyde, such as propanal, to form (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid.
科学的研究の応用
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-inflammatory effects of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. In a study published in the Journal of Medicinal Chemistry, researchers found that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid exhibited potent anti-inflammatory activity in vitro and in vivo. This activity was attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Another area of research has focused on the anti-cancer effects of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. In a study published in the European Journal of Medicinal Chemistry, researchers found that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid exhibited potent anti-proliferative activity against several different types of cancer cells, including breast, lung, and colon cancer cells. This activity was attributed to the inhibition of the Akt signaling pathway, which is a key regulator of cell growth and survival.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2870806.png)


![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2870811.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)

![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)


![6-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2870824.png)
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)
